molecular formula C27H27N7O3S B11026236 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide

Cat. No.: B11026236
M. Wt: 529.6 g/mol
InChI Key: QUCOJIHWQBXWPF-UHFFFAOYSA-N
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Description

    Reagents: Thiol derivative

    Conditions: Basic medium, room temperature

  • Step 3: Synthesis of Pyrimidine and Indole Derivatives

      Reagents: Appropriate starting materials for pyrimidine and indole synthesis

      Conditions: Vary depending on the specific reactions

  • Step 4: Coupling Reaction

      Reagents: Benzoxazole derivative, pyrimidine derivative, indole derivative

      Conditions: Catalytic amount of base, solvent such as DMF, elevated temperature

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the sulfanyl group. The pyrimidine and indole moieties are then synthesized separately and coupled with the benzoxazole derivative under specific conditions.

    • Step 1: Benzoxazole Synthesis

        Reagents: o-aminophenol, carboxylic acid

        Conditions: Acidic medium, elevated temperature

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can target the imine or nitro groups if present in derivatives.

      Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole, pyrimidine, or indole rings.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

      Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Substitution: Halogenating agents, nucleophiles such as amines or thiols

    Major Products

      Oxidation: Sulfoxides, sulfones

      Reduction: Amines, alcohols

      Substitution: Various substituted derivatives depending on the reagents used

    Scientific Research Applications

    Chemistry

    In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

    Biology

    In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving sulfanyl groups. It can also be used in the design of new drugs or bioactive molecules.

    Medicine

    Potential medical applications include the development of new pharmaceuticals targeting specific pathways or receptors. The compound’s structure suggests it could interact with a variety of biological targets, making it a candidate for drug discovery.

    Industry

    In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.

    Mechanism of Action

    The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide involves its interaction with specific molecular targets. The benzoxazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. This multi-faceted interaction profile allows the compound to modulate various biological pathways.

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    Compared to similar compounds, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide stands out due to its complex structure, which combines multiple functional groups and aromatic systems. This complexity provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications.

    Properties

    Molecular Formula

    C27H27N7O3S

    Molecular Weight

    529.6 g/mol

    IUPAC Name

    2-(1,3-benzoxazol-2-ylsulfanyl)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]acetamide

    InChI

    InChI=1S/C27H27N7O3S/c1-16-12-17(2)31-26(30-16)34-25(28-11-10-18-14-29-21-9-8-19(36-3)13-20(18)21)33-24(35)15-38-27-32-22-6-4-5-7-23(22)37-27/h4-9,12-14,29H,10-11,15H2,1-3H3,(H2,28,30,31,33,34,35)

    InChI Key

    QUCOJIHWQBXWPF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)CSC4=NC5=CC=CC=C5O4)C

    Origin of Product

    United States

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